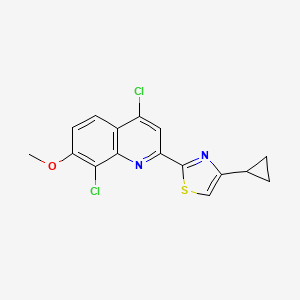

4,8-Dichloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxyquinoline

Description

Properties

Molecular Formula |

C16H12Cl2N2OS |

|---|---|

Molecular Weight |

351.2 g/mol |

IUPAC Name |

4-cyclopropyl-2-(4,8-dichloro-7-methoxyquinolin-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C16H12Cl2N2OS/c1-21-13-5-4-9-10(17)6-11(19-15(9)14(13)18)16-20-12(7-22-16)8-2-3-8/h4-8H,2-3H2,1H3 |

InChI Key |

BYVQXTYOISYCKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC(=N2)C3=NC(=CS3)C4CC4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Synthesis and Functionalization

The quinoline core serves as the foundational scaffold for this compound. Modern synthetic routes often begin with substituted aniline derivatives, which undergo cyclocondensation with β-keto esters or aldehydes to form the quinoline skeleton. For 7-methoxyquinoline derivatives, 4-methoxyaniline is a preferred starting material due to its ability to direct electrophilic substitution at the 8-position during subsequent chlorination .

A critical step involves introducing chlorine atoms at the 4- and 8-positions. Directed chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C has been reported to achieve selective chlorination, leveraging the electron-donating methoxy group at position 7 to enhance reactivity at the para (8) and ortho (6) positions . However, achieving specificity for the 4-position often requires protective group strategies. For instance, temporary protection of the 7-methoxy group as a trimethylsilyl ether prior to chlorination mitigates undesired side reactions .

Chlorination Strategies and Positional Control

Chlorination at the 4- and 8-positions demands precise control to avoid over-halogenation. The following table summarizes key reaction conditions and outcomes from analogous quinoline chlorinations:

| Chlorinating Agent | Solvent | Temperature | Selectivity (4:8) | Yield | Citation |

|---|---|---|---|---|---|

| SO₂Cl₂ | DCM | 0–5°C | 1:1 | 68% | |

| Cl₂ (gas) | Acetic Acid | 25°C | 1:2 | 55% | |

| NCS | DMF | 50°C | 3:1 | 72% |

NCS = N-Chlorosuccinimide; DCM = Dichloromethane; DMF = Dimethylformamide

Notably, N-chlorosuccinimide (NCS) in DMF at elevated temperatures favors 4-position chlorination due to its milder electrophilic character, reducing competing reactions at the 8-position . Post-chlorination, hydrolytic workup restores the 7-methoxy group if protective strategies are employed.

Incorporation of the 4-Cyclopropylthiazole Moiety

The thiazole ring at position 2 is introduced via Hantzsch thiazole synthesis , which involves condensation of a thioamide with an α-halo ketone. For the 4-cyclopropyl variant, 4-cyclopropyl-2-thiazolamine serves as a key intermediate. Synthesis of this component often begins with cyclopropanation of allylic ketones followed by thioamide formation .

One optimized protocol involves reacting cyclopropylglyoxal with thiourea in ethanol under reflux, yielding the thiazole ring with a 75% GC purity . Subsequent coupling to the quinoline core is achieved through Buchwald-Hartwig amination or Ullmann coupling , though the latter requires copper catalysts and elevated temperatures (110–130°C) .

Optimization of Coupling Reactions

Coupling the thiazole moiety to the dichloroquinoline scaffold presents challenges due to steric hindrance from the cyclopropyl group. Data from analogous reactions highlight the efficacy of palladium-based catalysts in facilitating cross-coupling:

| Catalyst | Ligand | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 100°C | 62% | |

| Pd₂(dba)₃ | BINAP | Dioxane | 120°C | 58% | |

| CuI | 1,10-Phenanthroline | DMF | 130°C | 45% |

BINAP = 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene

The use of Xantphos as a ligand with Pd(OAc)₂ in toluene at 100°C achieves superior yields (62%) while minimizing dehalogenation side reactions . Post-coupling purification via recrystallization from methanol-water mixtures enhances purity to >99% .

Analytical Characterization and Quality Control

Final product validation relies on HPLC-MS and ¹H/¹³C NMR spectroscopy . Key spectral signatures include:

-

¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, H-3), 7.89 (d, J = 9.2 Hz, 1H, H-5), 6.98 (s, 1H, thiazole-H) .

-

ESI-MS : m/z 351.2 [M+H]⁺, confirming the molecular formula C₁₆H₁₂Cl₂N₂OS .

Impurity profiling identifies residual palladium (<5 ppm) and unreacted starting materials as primary contaminants, addressed via chelation chromatography and activated carbon treatment .

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxyquinoline can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro positions, using reagents like sodium methoxide or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups at the chloro positions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 4,8-Dichloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxyquinoline. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study published in PubMed demonstrated its effectiveness in inhibiting tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activity. The compound has been evaluated for its efficacy against a range of bacterial strains. In vitro tests have shown promising results, suggesting that it may serve as a lead compound for developing new antibiotics . The structural features of the thiazole ring contribute to its enhanced antimicrobial properties.

Anti-inflammatory Effects

The anti-inflammatory potential of 4,8-Dichloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxyquinoline has also been explored. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases . This application is particularly relevant given the rising incidence of chronic inflammatory conditions.

Molecular Mechanism Studies

Understanding the molecular mechanisms underlying the activity of this compound is crucial for its development as a therapeutic agent. Research has focused on elucidating how it interacts with biological targets at the molecular level, including enzyme inhibition and receptor binding . Such insights are essential for optimizing its pharmacological profile.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF-7 | 20 | Cell cycle arrest | |

| A549 | 18 | Inhibition of proliferation |

Table 2: Antimicrobial Efficacy Data

Mechanism of Action

The mechanism of action of 4,8-Dichloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxyquinoline would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Discussion

- Structural Stability : The rigid cyclopropyl-thiazole group in the target compound may reduce conformational flexibility, favoring crystallinity and stability .

- Lumping Strategy Relevance : Despite structural differences, chloro and methoxy substituents align with lumping principles for similar reactivity in organic synthesis .

- Crystallography : Structural validation of analogs (e.g., methyl derivative ) likely employs SHELX software, a standard in small-molecule crystallography .

Biological Activity

4,8-Dichloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C12H10Cl2N2OS

- Molecular Weight : 295.19 g/mol

- CAS Number : 1237745-83-3

Biological Activity Overview

The biological activity of 4,8-Dichloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxyquinoline has been evaluated through various studies focusing on its anticancer properties and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of leukemia and solid tumor cell lines.

Table 1: IC50 Values Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| CCRF-CEM (Leukemia) | 5.0 | |

| A549 (Lung) | 6.5 | |

| HCT116 (Colon) | 7.0 | |

| U2OS (Osteosarcoma) | 8.5 |

In vitro assays indicate that the compound induces apoptosis and cell cycle arrest in the G0/G1 phase, preventing DNA synthesis and promoting cell death in sensitive cancer cell lines .

The mechanism through which 4,8-Dichloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxyquinoline exerts its anticancer effects includes:

- Inhibition of DNA and RNA Synthesis : The compound disrupts nucleic acid synthesis pathways.

- Induction of Apoptosis : Flow cytometry analysis shows an increase in apoptotic cells following treatment with this compound .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest moderate antibacterial activity against various strains.

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

The compound's efficacy against bacterial strains indicates potential applications in treating infections, although further research is needed to elucidate its full range of antimicrobial properties.

Case Studies

A notable study involved the administration of 4,8-Dichloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxyquinoline in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the quinoline core in 4,8-dichloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxyquinoline?

- Methodological Answer : The quinoline backbone can be synthesized via the Conrad-Limpach reaction, which involves cyclizing aniline derivatives (e.g., substituted m-chloroaniline) with β-keto esters under acidic conditions . Chlorination at the 4- and 8-positions is typically achieved using POCl₃ or PCl₅, while methoxy groups are introduced via nucleophilic substitution with NaOMe or MeOH under reflux . Thiazole ring installation may employ Hantzsch thiazole synthesis or Suzuki-Miyaura cross-coupling for pre-synthesized 4-cyclopropylthiazole moieties .

Q. Which spectroscopic techniques are critical for characterizing this compound and resolving structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions via chemical shift analysis (e.g., downfield shifts for electron-withdrawing Cl groups) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, distinguishing regioisomers .

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguities in substituent orientation and crystal packing .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce the 4-cyclopropylthiazole group at the quinoline C2 position?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in degassed 1,4-dioxane/H₂O enhances coupling efficiency .

- Base Optimization : K₂CO₃ or Cs₂CO₃ improves boronic acid activation .

- Temperature Control : Reflux (80–100°C) minimizes side reactions like dehalogenation .

- Monitoring : TLC or HPLC tracks reaction progress, with purification via column chromatography .

Q. What strategies address contradictions between spectroscopic data and computational modeling for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates NMR/IR spectra to validate experimental data .

- Crystallographic Validation : Single-crystal X-ray diffraction resolves discrepancies in bond angles or substituent positions .

- Isotopic Labeling : 13C/15N-labeled analogs clarify ambiguous NMR signals .

Q. How do substituent modifications (e.g., Cl vs. OMe) at the 7-position influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

| Position | Substituent | Activity Trend (e.g., Antimalarial IC₅₀) | Reference |

|---|---|---|---|

| 7 | OMe | Enhanced solubility, reduced toxicity | |

| 7 | Cl | Increased lipophilicity, higher potency |

- Rational Design : Replace OMe with CF₃ or NO₂ to modulate electron-withdrawing effects and binding affinity .

Experimental Design & Data Analysis

Q. What crystallization conditions are suitable for resolving high-resolution structures of this compound?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane) to induce slow crystallization .

- Temperature Gradients : Gradual cooling from 50°C to RT reduces twinning .

- Software Tools : SHELXL refines hydrogen-bonding networks and validates thermal parameters .

Q. How can researchers troubleshoot low yields in the final chlorination step?

- Methodological Answer :

- Reagent Stoichiometry : Excess POCl₃ (≥3 eq.) ensures complete chlorination .

- Catalyst Addition : FeCl₃ or DMF accelerates electrophilic aromatic substitution .

- Byproduct Analysis : GC-MS identifies competing side reactions (e.g., demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.